Enhanced Lipophilicity (LogP) vs. Non-Methylated Parent
N-methylation of 3-(trifluoromethyl)aniline significantly increases lipophilicity, a key determinant of membrane permeability and oral bioavailability. The computed LogP (XLogP3) for N-methyl-3-(trifluoromethyl)aniline is 3.3, whereas the non-methylated parent, 3-(trifluoromethyl)aniline (CAS 98-16-8), has a lower computed LogP of 2.3 [1]. This represents a calculated increase of approximately 1.0 log unit, indicating a 10-fold higher partition coefficient favoring lipid environments. This difference is supported by experimentally determined LogP values: 2.95 for the N-methyl derivative [2] versus 2.3 for the parent [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.3 (computed XLogP3); 2.95 (experimental) |
| Comparator Or Baseline | 3-(Trifluoromethyl)aniline: LogP = 2.3 (computed XLogP3); 2.3 (experimental) |
| Quantified Difference | Δ LogP ≈ +1.0 (computed); +0.65 (experimental) |
| Conditions | Computed XLogP3 values from PubChem; experimental LogP from shake-flask or chromatographic methods |
Why This Matters
Higher lipophilicity (LogP) directly correlates with improved passive membrane permeability, making the N-methyl derivative a superior starting point for designing orally bioavailable drug candidates.
- [1] PubChem. N-methyl-3-(trifluoromethyl)aniline. XLogP3 value 3.3. View Source
- [2] ChemSrc. N-methyl-3-(trifluoromethyl)aniline. LogP value 2.95. View Source
- [3] PubChem. 3-(Trifluoromethyl)aniline. XLogP3 value 2.3. View Source
